molecular formula C20H20ClNO4S B2715648 5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate CAS No. 1808634-27-6

5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate

Cat. No. B2715648
CAS RN: 1808634-27-6
M. Wt: 405.89
InChI Key: KHRVYXZHQJYMRC-UHFFFAOYSA-N
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Description

“5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000041096867 .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activities : Sulfonohydrazide-substituted 8-hydroxyquinoline derivatives have been synthesized, showing significant increases in antimicrobial and antifungal activities compared to the parent compounds. These compounds were investigated for their potential as antimicrobial agents against various bacterial and fungal strains, highlighting their importance in developing new antimicrobial agents (Dixit et al., 2010).

Catalytic Applications

  • Novel Nanosized N-sulfonated Brönsted Acidic Catalyst : A new nano-sized N-sulfonic acid catalyst was prepared and characterized, showing efficient promotion of the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions. This highlights the compound's utility in facilitating organic synthesis reactions, demonstrating its potential as a catalyst in organic chemistry (Goli-Jolodar et al., 2016).

Anticancer Properties

  • Pro-apoptotic Effects : Sulfonamide derivatives were synthesized and evaluated for their pro-apoptotic effects in cancer cells via activating p38/ERK phosphorylation. These compounds showed potential in inducing apoptosis in various cancer cell lines, indicating their possible use as anticancer agents (Cumaoğlu et al., 2015).

Extraction Reagents

  • Chelate Extraction Reagents : The use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents for solvent extraction of divalent metal cations using an ionic liquid extraction system was investigated. This research underscores the potential of these compounds in enhancing the efficiency of metal ion extraction processes (Ajioka et al., 2008).

Corrosion Inhibitors

  • Corrosion Inhibition : Studies on 8-hydroxyquinoline derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These findings highlight the potential of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Rbaa et al., 2019).

properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-butoxy-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4S/c1-3-4-12-25-18-9-7-15(13-14(18)2)27(23,24)26-19-10-8-17(21)16-6-5-11-22-20(16)19/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVYXZHQJYMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate

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